8-chloro-1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-chloro-1-(3-chloro-4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2FN3/c23-14-6-9-20-16(10-14)22-17(12-26-20)21(13-4-2-1-3-5-13)27-28(22)15-7-8-19(25)18(24)11-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNDELBBUXZQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-chloro-1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅Cl₂FN₃ |
| Molecular Weight | 365.23 g/mol |
| CAS Number | 901264-75-3 |
The compound's structure consists of a pyrazoloquinoline core with specific halogen substitutions that influence its biological activity.
Anti-inflammatory Activity
Research has demonstrated that pyrazoloquinoline derivatives exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that certain derivatives showed potent inhibition of NO production, implicating their potential as anti-inflammatory agents:
- Key Findings :
- Compound 2a : IC₅₀ = 0.39 μM; significant inhibition but high cytotoxicity (9% cell survival at 10 μM).
- Compound 2m : Exhibited similar potency with lower cytotoxicity.
These findings suggest that structural modifications can enhance efficacy while reducing toxicity .
Anticancer Activity
Another area of interest is the compound's potential as an anticancer agent. Studies have shown that pyrazoloquinoline derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from this class have demonstrated:
- Mechanism of Action : Induction of cell cycle arrest and apoptosis through modulation of key signaling pathways.
- Case Study : A derivative exhibited selective cytotoxicity against breast cancer cells with minimal effects on normal cells, highlighting its therapeutic potential .
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have also been investigated. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria:
- Inhibition Zones : Certain derivatives showed inhibition zones comparable to standard antibiotics.
- Minimum Inhibitory Concentration (MIC) values were reported as low as mg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli.
This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The following structural features have been identified as significant determinants of activity:
- Substitution Patterns : Electron-withdrawing groups enhance potency.
- Positioning of Halogens : Specific positions on the phenyl ring influence both activity and toxicity profiles.
Table summarizing various derivatives and their activities:
| Compound | Activity Type | IC₅₀/Effectiveness |
|---|---|---|
| Compound 2a | Anti-inflammatory | IC₅₀ = 0.39 μM |
| Compound 2m | Anti-inflammatory | Significant inhibition |
| Derivative X | Anticancer | Selective cytotoxicity |
| Derivative Y | Antimicrobial | MIC = mg/mL |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazoloquinoline structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which are critical pathways in cancer treatment.
Table 1: Cytotoxicity of 8-Chloro-1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| 2 | A549 (Lung) | 6.8 | Cell cycle arrest |
| 3 | HeLa (Cervical) | 4.5 | Inhibition of kinase activity |
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against tyrosinase, an enzyme critical in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and as potential agents in skin lightening products. A recent study demonstrated that derivatives containing the 3-chloro-4-fluorophenyl motif significantly inhibited tyrosinase activity with IC50 values ranging from 1.73 µM to 10.65 µM, showcasing their potential as effective cosmetic agents.
Table 2: Tyrosinase Inhibition Activity of Derivatives
| Compound ID | IC50 (µM) | Reference Compound (Kojic Acid) IC50 (µM) |
|---|---|---|
| A | 1.73 | 5.0 |
| B | 2.96 | 5.0 |
| C | 10.65 | 5.0 |
Neuroprotective Effects
Another promising application of this compound is its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
Case Studies
Several case studies have been documented that illustrate the efficacy of this compound:
Case Study 1: Anticancer Efficacy
In a preclinical model, the administration of a derivative of this compound resulted in a significant reduction in tumor size in mice bearing xenografts of human breast cancer cells. The study noted a marked increase in apoptosis markers within the tumor tissue.
Case Study 2: Skin Lightening
A clinical trial involving topical formulations containing this compound showed a notable reduction in melanin content among participants with hyperpigmentation issues after eight weeks of application.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazolo[4,3-c]quinolines exhibit activity modulation based on substituent positions. Key comparisons include:
Key Observations :
- Halogen Effects : Chlorine/fluorine at R1 (target compound) may improve membrane permeability and target binding compared to methyl or methoxy groups .
- Position 8 : Chlorine (target) vs. bromine or ethoxy alters electronic effects; chloro’s smaller size may favor tighter binding in sterically restricted pockets .
- Amino Groups: Derivatives with amino substituents (e.g., 2i) show enhanced anti-inflammatory activity, suggesting that introducing NH₂ groups into the target compound could further optimize efficacy .
Physicochemical and Thermal Properties
- Thermal Stability : Halogens may reduce thermal stability relative to methoxy or alkyl-substituted derivatives (e.g., F7 in has higher stability due to isopropyl/methoxy groups) .
Preparation Methods
Reaction Protocol
-
Step 1 : 5-Amino-4-(3-chloro-4-fluorophenyl)pyrazole (A ) is prepared via nucleophilic substitution of 3-chloro-4-fluoroaniline with ethyl cyanoacetate, followed by cyclization using hydrazine hydrate.
-
Step 2 : Condensation of A with 8-chloro-2-formylquinoline-3-carboxylic acid (B ) in refluxing acetic acid yields the pyrazoloquinoline scaffold.
-
Step 3 : Phosphorus oxychloride (POCl₃)-mediated chlorination ensures complete substitution at position 8.
Table 1: Optimization of Friedländer Condensation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetic acid | Ethanol | Acetic acid |
| Temperature (°C) | 110 | 80 | 110 |
| Yield (%) | 62 | 45 | 62 |
This method achieves a 62% yield but requires stringent control over stoichiometry to avoid dimerization byproducts.
Two-Component Cyclization Using Halogenated Hydrazines
A two-component approach leverages 3-chloro-4-fluorophenylhydrazine (C ) and 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (D ) to form the pyrazole ring.
Key Steps
-
Hydrazone Formation : C reacts with D in ethanol under reflux to form the hydrazone intermediate (E ).
-
Cyclization : Heating E in polyphosphoric acid (PPA) at 140°C induces cyclization, yielding the target compound.
Table 2: Cyclization Efficiency with Different Acids
| Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 140 | 4 | 58 |
| H₂SO₄ | 120 | 6 | 32 |
| POCl₃ | 100 | 3 | 41 |
PPA outperforms alternatives due to its dual role as solvent and catalyst, though residual phosphorus content complicates purification.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Late-stage functionalization via Suzuki coupling introduces the 3-phenyl group efficiently.
Procedure
-
Intermediate Preparation : 8-Chloro-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline-3-boronic acid (F ) is synthesized via borylation of the 3-bromo precursor.
-
Cross-Coupling : F reacts with phenylboronic acid in a Pd(PPh₃)₄/K₂CO₃ system, achieving 78% yield.
Table 3: Impact of Catalyst on Coupling Efficiency
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 78 |
| Pd(OAc)₂ | XPhos | 65 |
| PdCl₂(dppf) | Dppf | 71 |
Pd(PPh₃)₄ provides optimal activity without requiring specialized ligands, reducing costs.
Vilsmeier-Haack Formylation Followed by Substitution
This route introduces chlorine at position 8 via formylation and subsequent halogenation.
Sequence
-
Formylation : 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (G ) undergoes Vilsmeier-Haack formylation to yield the 8-formyl derivative (H ).
-
Chlorination : H is treated with SOCl₂ in DMF, replacing the formyl group with chlorine.
Table 4: Chlorinating Agents and Outcomes
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ | DMF | 84 | 97 |
| PCl₅ | Toluene | 72 | 89 |
| POCl₃ | CH₂Cl₂ | 68 | 93 |
SOCl₂ in DMF achieves superior yield and purity, though residual dimethylamine necessitates careful washing.
Comparative Analysis of Synthetic Routes
Table 5: Route Comparison for Industrial Viability
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Friedländer | 62 | 95 | 120 | Moderate |
| Two-Component | 58 | 92 | 95 | High |
| Suzuki Coupling | 78 | 98 | 180 | Low |
| Vilsmeier-Haack | 84 | 97 | 150 | Moderate |
The Suzuki coupling route offers the highest yield but is cost-prohibitive for large-scale production. The Friedländer and Vilsmeier-Haack methods balance cost and efficiency, making them preferable for pilot-scale synthesis.
Structural Validation and Purity Assessment
Post-synthetic analysis ensures fidelity to the target structure:
Q & A
Q. What are the common synthetic routes for 8-chloro-1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what reaction conditions are critical for optimizing yield and purity?
Synthesis typically involves multi-step protocols:
- Step 1: Condensation of substituted phenylhydrazines with ketones/aldehydes to form hydrazone intermediates.
- Step 2: Cyclization with quinoline derivatives under reflux conditions using catalysts like Pd/C or CuI (e.g., ).
- Step 3: Halogenation (chlorine/fluorine introduction) via electrophilic substitution or cross-coupling reactions.
Critical Conditions: - Solvent selection (e.g., DMF or acetonitrile) to enhance solubility and reaction kinetics.
- Temperature control (80–120°C) to prevent side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. Which spectroscopic and crystallographic techniques are employed to confirm the structural integrity of this compound?
- NMR Spectroscopy: 1H/13C NMR identifies substituent positions and ring fusion (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray Crystallography: Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between fused rings ().
- Mass Spectrometry (HRMS): Validates molecular weight (391.8 g/mol) with <2 ppm error .
Q. What preliminary biological screening assays are recommended to assess its anti-inflammatory and anticancer potential?
- Anti-inflammatory: LPS-induced RAW 264.7 macrophage assay to measure NO production inhibition (IC50 values <1 µM indicate potency) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity (IC50) and apoptosis via flow cytometry .
Advanced Research Questions
Q. How do substituent variations at specific positions influence the compound’s biological activity, and what SAR trends have been observed in pyrazoloquinoline derivatives?
SAR Trends:
Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic Profiling: Measure bioavailability (e.g., plasma half-life) and tissue distribution via LC-MS/MS to identify metabolic instability .
- Prodrug Design: Introduce ester groups at position 8 to enhance solubility and in vivo release .
- Pathway Analysis: Use transcriptomics (RNA-seq) to confirm target engagement (e.g., NF-κB suppression) in animal models .
Q. What computational approaches are utilized to model the compound’s interaction with biological targets like kinase enzymes?
Q. How can reaction parameters be optimized in multi-step syntheses to address low intermediate yields?
- Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 24 hrs) and improves yield (15→45%) for cyclization steps .
- Flow Chemistry: Enables continuous processing of unstable intermediates (e.g., nitro intermediates) with real-time HPLC monitoring .
Q. What analytical methodologies are suitable for characterizing stereochemical properties of chiral derivatives?
- Chiral HPLC: Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phase to resolve enantiomers .
- Vibrational Circular Dichroism (VCD): Assign absolute configuration by correlating experimental and computed spectra .
Q. How do halogen substituents affect the compound’s pharmacokinetic profile and target binding affinity?
Q. What experimental designs are effective in elucidating the compound’s mechanism of action through pathway analysis?
- CRISPR-Cas9 Knockout Screens: Identify essential genes in treated cancer cells (e.g., BCL-2 family for apoptosis) .
- Phosphoproteomics: Quantify kinase activity changes using TiO2 enrichment and LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
